ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate
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Overview
Description
ETHYL 4-(4-AMINO-5-{[(FURAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-AMINO-5-{[(FURAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
Subsequent steps include the introduction of the furan-2-ylmethyl group and the benzoate ester. These steps often require the use of protecting groups and selective deprotection to ensure the correct functionalization of the molecule. Common reagents used in these steps include furan-2-carbaldehyde, ethyl chloroformate, and various amines .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-AMINO-5-{[(FURAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine .
Scientific Research Applications
ETHYL 4-(4-AMINO-5-{[(FURAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an antitumor agent.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-AMINO-5-{[(FURAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
ETHYL 4-(4-AMINO-5-{[(FURAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE is unique due to its combination of a thiazole ring with a furan ring and a benzoate ester. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17N3O4S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 4-[4-amino-5-(furan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
InChI |
InChI=1S/C18H17N3O4S2/c1-2-24-17(23)11-5-7-12(8-6-11)21-15(19)14(27-18(21)26)16(22)20-10-13-4-3-9-25-13/h3-9H,2,10,19H2,1H3,(H,20,22) |
InChI Key |
HZCJYTLHKBLTND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N |
Origin of Product |
United States |
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